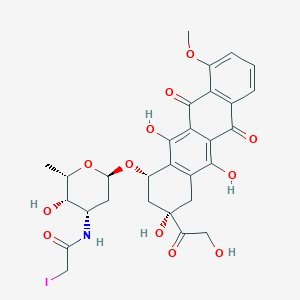

N-(Iodoacetamido)-Doxorubicin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(ヨードアセチルアミド)-ドキソルビシンは、化学療法で広く用いられているアントラサイクリン系抗生物質であるドキソルビシンの人工誘導体です。

製造方法

合成経路と反応条件

N-(ヨードアセチルアミド)-ドキソルビシンの合成は、通常、ドキソルビシンとヨードアセトアミドとの反応によって行われます。このプロセスは、ドキソルビシンのアミノ基を活性化するところから始まり、その後、ヨードアセチルアミド基を導入します。この反応は通常、反応物と生成物の安定性を確保するために、制御されたpH条件下で水性媒体中で行われます。

工業生産方法

N-(ヨードアセチルアミド)-ドキソルビシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高純度の試薬と高度な精製技術が使用され、最終製品の品質と一貫性を保証します。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Iodoacetamido)-Doxorubicin typically involves the reaction of doxorubicin with iodoacetamide. The process begins with the activation of the amino group on doxorubicin, followed by the introduction of the iodoacetamido group. This reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

反応の種類

N-(ヨードアセチルアミド)-ドキソルビシンは、次のようなさまざまな化学反応を起こします。

置換反応: ヨードアセチルアミド基は、ヨウ素原子が他の求核剤と置換される求核置換反応に関与できます。

酸化と還元: この化合物は、アントラサイクリンコアとヨードアセチルアミド基に影響を与え、酸化と還元反応を起こす可能性があります。

加水分解: ヨードアセチルアミド基のアミド結合は、酸性または塩基性条件下で加水分解される可能性があります。

一般的な試薬と条件

求核剤: 置換反応で使用される一般的な求核剤には、チオールとアミンがあります。

酸化剤: 過酸化水素やその他の過酸化物が酸化反応に使用されます。

還元剤: 水素化ホウ素ナトリウムやその他のハイドライドが還元反応に使用されます。

加水分解条件: 酸性または塩基性の水溶液が加水分解に使用されます。

生成される主な生成物

置換生成物: 求核剤に応じて、N-(ヨードアセチルアミド)-ドキソルビシンのさまざまな置換誘導体が生成される可能性があります。

酸化生成物: 酸化は、キノン誘導体の生成につながる可能性があります。

還元生成物: 還元は、ヒドロキノン誘導体の生成につながる可能性があります。

科学研究における用途

N-(ヨードアセチルアミド)-ドキソルビシンは、科学研究において幅広い用途があります。

化学: 求核置換反応の研究における試薬として、および新しい合成方法の開発におけるモデル化合物として使用されます。

生物学: システイン残基のチオール基との反応性により、この化合物はタンパク質の標識と修飾の研究に使用されます。

医学: N-(ヨードアセチルアミド)-ドキソルビシンは、特定の生体分子と共有結合を形成する能力を利用した標的化学療法剤としての可能性について調査されています。

工業: 新しい薬物送達システムの開発に、および他の生物活性化合物の合成の前駆体として使用されています。

科学的研究の応用

N-(Iodoacetamido)-Doxorubicin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for studying nucleophilic substitution reactions and as a model compound for developing new synthetic methodologies.

Biology: The compound is used in protein labeling and modification studies due to its reactivity with thiol groups in cysteine residues.

Medicine: this compound is investigated for its potential as a targeted chemotherapeutic agent, exploiting its ability to form covalent bonds with specific biomolecules.

Industry: It is used in the development of new drug delivery systems and as a precursor for synthesizing other bioactive compounds.

作用機序

N-(ヨードアセチルアミド)-ドキソルビシンの作用機序には、細胞成分、特にタンパク質と核酸との相互作用が含まれます。ヨードアセチルアミド基は、システイン残基のチオール基と反応して共有結合を形成します。この修飾は、重要な酵素とタンパク質の機能を阻害し、細胞プロセスを乱し、細胞死につながる可能性があります。アントラサイクリンコアはDNAにインターカレーションし、トポイソメラーゼIIを阻害し、DNAの複製と転写を阻害します。

類似の化合物との比較

類似の化合物

ヨードアセトアミド: ペプチドマッピングとタンパク質修飾に使用される単純なアルキル化剤。

ドキソルビシン: 化学療法で広く使用されている親化合物。

ヨード酢酸: ヨードアセトアミドと類似しており、タンパク質のチオール基の修飾に使用されます。

独自性

N-(ヨードアセチルアミド)-ドキソルビシンは、ドキソルビシンとヨードアセトアミドの特性を組み合わせており、反応性と潜在的な用途が向上した独自の化合物となっています。特定の生体分子と共有結合を形成する能力と、強力な抗癌活性により、科学研究と医学において貴重なツールとなっています。

類似化合物との比較

Similar Compounds

Iodoacetamide: A simple alkylating agent used for peptide mapping and protein modification.

Doxorubicin: The parent compound, widely used in cancer chemotherapy.

Iodoacetate: Similar to iodoacetamide, used for modifying thiol groups in proteins.

Uniqueness

N-(Iodoacetamido)-Doxorubicin combines the properties of doxorubicin and iodoacetamide, making it a unique compound with enhanced reactivity and potential applications. Its ability to form covalent bonds with specific biomolecules and its potent anticancer activity make it a valuable tool in scientific research and medicine.

特性

分子式 |

C29H30INO12 |

|---|---|

分子量 |

711.5 g/mol |

IUPAC名 |

N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide |

InChI |

InChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34)/t11-,14-,16-,19-,24+,29-/m0/s1 |

InChIキー |

SAGBOHNSGVDWII-MUTSDZRXSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-ol](/img/structure/B11829851.png)

![2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11829861.png)

![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)

![Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-](/img/structure/B11829866.png)

![Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11829882.png)

![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)